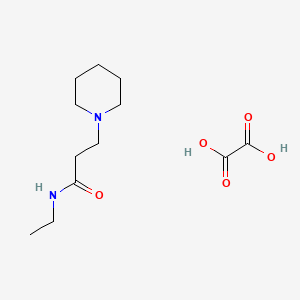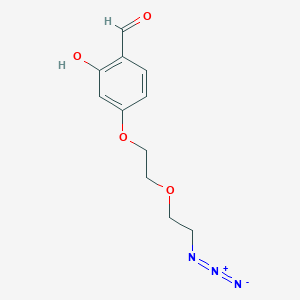
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “1-(2-fluoroethyl)” part suggests that a fluoroethyl group is attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized through reactions involving hydrazines and 1,3-diketones . Fluoroethyl groups can be introduced through various methods, such as nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring with a phenyl group and a fluoroethyl group attached. The exact positions of these groups on the ring would depend on the specific synthesis method used .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and addition reactions . The presence of the fluoroethyl group may influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. Generally, pyrazole derivatives are stable compounds. The fluoroethyl group may increase the compound’s polarity .
Applications De Recherche Scientifique
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile has been studied for its potential to act as a catalyst for the synthesis of various pharmaceuticals. It has been found to be effective in the synthesis of a wide range of compounds, including antimalarials, antifungals, and anti-inflammatory agents. Additionally, this compound has been studied for its potential to act as a therapeutic agent in the treatment of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE may lead to increased concentrations of acetylcholine in the brain, which could lead to improved cognitive function and improved motor control.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be effective in the inhibition of acetylcholinesterase, which could lead to increased concentrations of acetylcholine in the brain. This could lead to improved cognitive function and improved motor control. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of a variety of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile in laboratory experiments is its ability to act as a catalyst for the synthesis of various pharmaceuticals. Additionally, it has been found to be effective in the inhibition of acetylcholinesterase, which could lead to increased concentrations of acetylcholine in the brain. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, and further research is needed to determine its full potential.
Orientations Futures
The potential applications of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbonitrile are numerous, and there are many future directions for research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential to act as a catalyst for the synthesis of various pharmaceuticals. Additionally, further research is needed to determine the biochemical and physiological effects of this compound, as well as its potential toxicological effects. Finally, further research is needed to determine the optimal conditions for using this compound in laboratory experiments.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c13-6-7-16-9-11(8-14)12(15-16)10-4-2-1-3-5-10/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPQIHLIYFDYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)




![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)
![6-[(Thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1482706.png)
![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)
